Ilicicolin F

Description

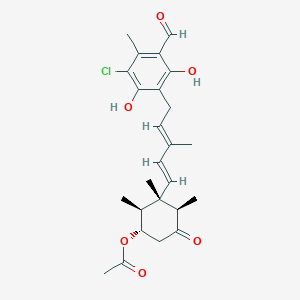

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLMZYXJATICN-IRMIYARYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22738-98-3 | |

| Record name | ILICICOLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ilicicolin F: Structure, Properties, and Biological Activity

A Note on Data Availability: Publicly available scientific literature contains limited specific data for Ilicicolin F. The majority of in-depth research has focused on its close structural analog, Ilicicolin H. This guide summarizes the known information for this compound and, with a clear distinction, provides a comprehensive overview of the well-characterized Ilicicolin H as a representative of the ilicicolin family to fulfill the detailed requirements of this technical guide.

This compound: Chemical Structure and Properties

This compound is a chlorinated member of the ilicicolin family of antibiotics, which were first isolated from the fungus Cylindrocladium ilicicola[1].

Chemical Structure:

While a 2D structure is available from public databases, detailed crystallographic or NMR-based structural elucidation specifically for this compound is not widely published.

Physicochemical Properties:

The known quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H31ClO6 | PubChem |

| Molecular Weight | 462.96 g/mol | PubChem |

| Appearance | Colorless prisms | [Hayakawa et al., 1971] |

| Melting Point | 167-170 °C | [Hayakawa et al., 1971] |

| Solubility | Soluble in DMSO, methanol, chloroform, and ethyl acetate; Insoluble in water. | Sigma-Aldrich |

| Storage | Store at -20 °C | Sigma-Aldrich |

| UV Absorption (λmax) | 240.5 nm, 295 nm, 345 nm | [Hayakawa et al., 1971] |

| Infrared (IR) Spectrum (νmax) | 3510, 1708, 1635, 1252, 1109, 972 cm-1 | [Hayakawa et al., 1971] |

Ilicicolin H: A Comprehensive Technical Overview

Due to the extensive research conducted on Ilicicolin H, it serves as the primary subject for the remainder of this guide, providing insights into the biological activities and mechanisms that are likely shared across the ilicicolin family.

Chemical Properties of Ilicicolin H

| Property | Value | Source |

| Molecular Formula | C27H31NO4 | PubChem |

| Molecular Weight | 433.5 g/mol | PubChem |

Biological Activity and Mechanism of Action

Ilicicolin H is a potent, broad-spectrum antifungal agent with a novel mechanism of action. It is a highly selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain[2][3]. This inhibition disrupts cellular respiration and ATP synthesis, leading to fungal cell death.

Signaling Pathway: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism of action of Ilicicolin H.

Antifungal Spectrum:

Ilicicolin H demonstrates potent activity against a wide range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus. Notably, it is also effective against fluconazole-resistant strains of Candida albicans[3][4].

Quantitative Antifungal Activity of Ilicicolin H

| Fungal Species | MIC Range (µg/mL) | IC50 (ng/mL) |

| Candida albicans | 0.04 - 0.31 | 2-3 |

| Other Candida spp. | 0.01 - 5.0 | N/A |

| Aspergillus fumigatus | Sub-µg/mL | N/A |

| Cryptococcus spp. | 0.1 - 1.56 | N/A |

MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are compiled from multiple studies.

Experimental Protocols

Isolation of Ilicicolins:

The following is a generalized workflow for the isolation of ilicicolins from fungal culture, based on the original method described by Hayakawa et al. (1971).

-

Culture: Cylindrocladium ilicicola is cultured in a suitable liquid medium.

-

Extraction: The mycelia are harvested and extracted with an organic solvent such as acetone.

-

Concentration: The solvent is evaporated to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography to separate the different ilicicolin analogs.

-

Purification: Individual fractions are further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure compounds.

Antifungal Susceptibility Testing (Broth Microdilution):

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.

-

Serial Dilution: The ilicicolin compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Mitochondrial Respiration Assay:

This assay is used to confirm the inhibitory effect of ilicicolins on the cytochrome bc1 complex.

-

Isolation of Mitochondria: Mitochondria are isolated from the target fungal species.

-

Assay Buffer: A suitable assay buffer containing substrates for the electron transport chain (e.g., NADH or succinate) is prepared.

-

Addition of Ilicicolin: The ilicicolin compound is added to the mitochondrial suspension at various concentrations.

-

Measurement of Oxygen Consumption: Oxygen consumption is measured using a Clark-type oxygen electrode. A decrease in oxygen consumption in the presence of the ilicicolin indicates inhibition of the respiratory chain.

References

An In-Depth Technical Guide to Ilicicolin F Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a family of structurally related fungal secondary metabolites that have garnered interest for their diverse biological activities, including antifungal and cytotoxic properties. Among these, Ilicicolin F stands out as a chlorinated derivative with potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailing their cultivation, the biosynthesis of the compound, and methods for its extraction and purification. The information presented herein is intended to serve as a core resource for researchers aiming to work with this molecule.

This compound Producing Fungal Strains

The production of this compound has been primarily attributed to the fungal species Cylindrocladium ilicicola and various species within the Nectria genus. While other fungi, such as Gliocladium roseum, are noted for high-yield production of the related compound Ilicicolin H, their specific production of this compound is less documented.

Table 1: Fungal Strains Reported to Produce this compound and Related Analogs

| Fungal Species | Strain Designation | Ilicicolin Analogs Produced | Reference |

| Cylindrocladium ilicicola | MFC-870 | Ilicicolins A-H (including F) | [1] |

| Nectria spp. | Not specified | Ilicicolins D, E, F | |

| Gliocladium roseum | Not specified | High-yield producer of Ilicicolin H | [2] |

| Neonectria spp. | DH2 | Ilicicolin H | [3] |

| Trichoderma reesei | QM6A (genetically engineered) | Ilicicolin H | [4] |

Fermentation for this compound Production

The following is a generalized protocol for the cultivation of Cylindrocladium ilicicola for the production of the ilicicolin family of compounds, which can be adapted and optimized for enhanced this compound yield.

Experimental Protocol: Fungal Fermentation

Objective: To cultivate Cylindrocladium ilicicola for the production of ilicicolins, including this compound.

Materials:

-

Cylindrocladium ilicicola strain MFC-870

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production culture medium (see Table 2)

-

Sterile flasks or fermenter

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate a suitable seed culture medium with a mycelial plug or spore suspension of C. ilicicola. Incubate at 25-28°C for 3-5 days with agitation (e.g., 150 rpm).

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28°C for 14 days under submerged fermentation conditions with agitation.

Table 2: Fermentation Parameters for Ilicicolin Production by Cylindrocladium ilicicola

| Parameter | Recommended Value |

| Fungal Strain | Cylindrocladium ilicicola MFC-870 |

| Medium Composition | 3% Glucose, 2% Peptone, 0.5% NaCl |

| Initial pH | 6.8 |

| Temperature | 28°C |

| Incubation Time | 14 days |

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures involves a multi-step process to separate it from other metabolites and media components.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from the fermentation broth of Cylindrocladium ilicicola.

Part 1: Crude Extract Preparation (Classical Method)

Materials:

-

Fermentation broth

-

Filter aid (e.g., Celite)

-

Methanol

-

Ethyl acetate or Diethyl ether

-

Rotary evaporator

Procedure:

-

Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through a filter aid.

-

Mycelial Extraction: Extract the mycelial cake with methanol at room temperature.

-

Solvent Partitioning: Concentrate the methanolic extract in vacuo. Partition the resulting aqueous residue with an immiscible organic solvent such as ethyl acetate or diethyl ether.

-

Crude Extract: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield a crude extract containing the ilicicolin mixture.

Part 2: Chromatographic Purification

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column (for final purification)

Procedure:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

HPLC Purification: Pool the this compound-containing fractions and subject them to further purification by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient) to obtain pure this compound.

Biosynthesis of this compound

While the biosynthetic pathway of this compound has not been explicitly elucidated, it is highly likely to share the core pathway of the more extensively studied Ilicicolin H, differing only in the final tailoring steps. The biosynthesis of Ilicicolin H is orchestrated by a biosynthetic gene cluster (BGC) containing a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme as its cornerstone.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway initiates with the PKS-NRPS enzyme, which synthesizes a polyketide chain and incorporates an amino acid (likely tyrosine, as in Ilicicolin H biosynthesis). Subsequent enzymatic modifications, including cyclization, oxidation, and chlorination, would lead to the final this compound structure. The key difference between the biosynthesis of Ilicicolin H and this compound is likely the presence or absence of specific tailoring enzymes, such as a specific hydroxylase or reductase, that act on a common intermediate.

Caption: Hypothetical Biosynthetic Pathway of this compound.

Biological Activity of this compound

This compound has demonstrated notable biological activities, although it has been studied to a lesser extent than Ilicicolin H.

Table 3: Reported Biological Activities of this compound

| Activity | Target Organism/Cell Line | Measurement | Value |

| Cytotoxicity | HeLa cells | EC50 | 0.003 µg/mL |

| Antifungal | Aspergillus fumigatus | MIC | 1.66-3.33 µg/mL |

| Antifungal | Candida albicans | MIC | 6.66-13.33 µg/mL |

The primary mechanism of action for the ilicicolin family is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1] It is presumed that this compound shares this mechanism.

Caption: Mechanism of Antifungal Action of Ilicicolins.

Conclusion

This compound represents a promising natural product with documented cytotoxic and antifungal activities. This guide provides a foundational understanding of the fungal strains capable of its production, along with generalized protocols for its cultivation and isolation. The biosynthesis of this compound is inferred to be closely related to that of Ilicicolin H, offering opportunities for biosynthetic engineering and the generation of novel analogs. Further research is warranted to optimize the production of this compound, fully elucidate its biosynthetic pathway, and explore its full therapeutic potential. This document serves as a starting point for researchers to delve into the fascinating biology and chemistry of this fungal metabolite.

References

- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Mechanism of Action of Ilicicolin H on Mitochondrial Respiration

Audience: Researchers, scientists, and drug development professionals.

Note: The query specified "Ilicicolin F." However, the available scientific literature extensively details the mitochondrial activity of "Ilicicolin H," a closely related compound, as a potent antifungal agent. This document will focus on the well-documented mechanism of Ilicicolin H, assuming it is the compound of interest.

Executive Summary

Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola that exhibits potent, broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the highly specific inhibition of the mitochondrial electron transport chain (ETC). Ilicicolin H targets the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration.[1][2][3] By binding to a specific site within this complex, it disrupts the electron flow, leading to the cessation of ATP synthesis and ultimately inhibiting fungal growth. Notably, Ilicicolin H displays a remarkable selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, making it a compelling candidate for antifungal drug development. However, its therapeutic potential has been hampered by high plasma protein binding, which reduces its in vivo efficacy.

Core Mechanism of Action

The antifungal activity of Ilicicolin H stems from its direct interaction with and inhibition of the cytochrome bc1 complex (also known as ubiquinol-cytochrome c reductase or Complex III) in the inner mitochondrial membrane.

Specific Target and Binding Site

Ilicicolin H specifically binds to the Qn site (quinone reduction site, also referred to as the Qi site or center N) of the cytochrome bc1 complex. This binding event is stoichiometric, with one molecule of the inhibitor binding per Qn site. The Qn site is located on the matrix side (N-side) of the inner mitochondrial membrane and is a critical component of the Q-cycle, the process by which Complex III facilitates electron transfer from ubiquinol to cytochrome c.

Molecular Consequences of Inhibition

Binding of Ilicicolin H to the Qn site induces the following specific effects on electron transport:

-

Blocks Electron Flow: It blocks the oxidation-reduction of cytochrome b through the Qn site. This effectively halts the transfer of one of the two electrons from ubiquinol within the Q-cycle.

-

Promotes Cytochrome b Reduction: The blockage leads to an "oxidant-induced reduction" of cytochrome b, a characteristic phenomenon for Qn site inhibitors.

-

No Effect on Qo Site: Ilicicolin H does not impact the oxidation of ubiquinol at the Qo site (center P), which is located on the intermembrane space side of the membrane.

The effects of Ilicicolin H are similar to those of Antimycin A, another well-characterized Qn site inhibitor. However, their binding modes differ, as evidenced by the distinct spectral shifts they induce in ferro-cytochrome b. Ilicicolin H causes a characteristic blue shift in the absorption spectrum of reduced cytochrome b, confirming a direct interaction that perturbs the heme environment.

Quantitative Data on Ilicicolin H Activity

The potency and selectivity of Ilicicolin H are demonstrated by its half-maximal inhibitory concentration (IC50) against mitochondrial enzymes from different species and its minimum inhibitory concentration (MIC) against various fungal pathogens.

Table 1: Comparative IC50 Values of Ilicicolin H

| Target Enzyme | Organism Source | IC50 Value | Reference |

| Ubiquinol-cytochrome c reductase | Saccharomyces cerevisiae (Yeast) | 3-5 nM | |

| Ubiquinol-cytochrome c reductase | Bovine | 200-250 nM (87-108 ng/mL) | |

| NADH:cytochrome c oxidoreductase | Candida albicans | 0.8 ng/mL (~1.85 nM) | |

| NADH:cytochrome c oxidoreductase | Rat Liver | 1500 ng/mL | |

| NADH:cytochrome c oxidoreductase | Rhesus Liver | 500 ng/mL | |

| Cytochrome bc1 Reductase | Candida albicans | 2-3 ng/mL | |

| Cytochrome bc1 Reductase | Rat Liver | >1000-fold higher than C. albicans |

Table 2: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H Against Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | |

| Other Candida species | 0.01 - 5.0 | |

| Cryptococcus species | 0.1 - 1.56 | |

| Aspergillus species | Potent Inhibition |

Key Experimental Protocols

The mechanism of Ilicicolin H has been elucidated through several key biochemical and microbiological assays.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of Complex III and is used to determine the IC50 of inhibitors.

-

Objective: To quantify the rate of cytochrome c reduction by the cytochrome bc1 complex and assess the inhibitory effect of Ilicicolin H.

-

Principle: The assay follows the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Methodology:

-

Enzyme Preparation: Isolate mitochondria from the target organism (e.g., S. cerevisiae, bovine heart) through differential centrifugation. The cytochrome bc1 complex can be further purified from mitochondrial membranes.

-

Reagents:

-

Assay Buffer: Potassium phosphate buffer with EDTA.

-

Substrates: Decylubiquinol (a soluble ubiquinol analog) and oxidized cytochrome c.

-

Inhibitor: Ilicicolin H dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Procedure:

-

Add the assay buffer, cytochrome c, and the enzyme preparation to a cuvette.

-

Introduce varying concentrations of Ilicicolin H (or solvent control) and incubate briefly.

-

Initiate the reaction by adding the ubiquinol substrate.

-

Monitor the change in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the Ilicicolin H concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Spectrophotometric Analysis of Cytochrome b

This experiment provides direct evidence of Ilicicolin H binding to its target within Complex III.

-

Objective: To observe the spectral shift of cytochrome b upon binding of Ilicicolin H.

-

Principle: Inhibitor binding near the heme groups of cytochrome b can alter their electronic environment, leading to a shift in the light absorption spectrum.

-

Methodology:

-

Sample Preparation: Use a purified preparation of the cytochrome bc1 complex.

-

Reduction: Reduce the cytochromes by adding a small amount of a reductant like sodium dithionite.

-

Spectral Measurement: Record the baseline absorption spectrum of the reduced enzyme.

-

Inhibitor Addition: Add a stoichiometric amount of Ilicicolin H to the sample.

-

Final Spectrum: Record the absorption spectrum again and compare it to the baseline. A "blue shift" (shift to a shorter wavelength) in the alpha-peak of cytochrome b indicates binding.

-

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration)

This assay determines the lowest concentration of an agent required to inhibit the visible growth of a microorganism.

-

Objective: To determine the potency of Ilicicolin H against various fungal strains.

-

Methodology:

-

Strain Preparation: Grow the fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., PDB broth) to a standardized cell density.

-

Drug Dilution: Prepare a two-fold serial dilution of Ilicicolin H in a 96-well microtiter plate.

-

Inoculation: Add the fungal cell suspension to each well. Include positive (no drug) and negative (no cells) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 28-37°C for 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of Ilicicolin H at which no visible fungal growth is observed.

-

Limitations and Future Directions

Despite its potent and selective in vitro activity, the development of Ilicicolin H as a therapeutic agent has been challenged by its high affinity for plasma proteins. This strong binding significantly reduces the concentration of free, active compound in vivo, leading to modest efficacy in murine infection models.

To address this limitation, research has focused on the chemical modification of the Ilicicolin H scaffold. The development of derivatives, such as 4',19-diacetate and 19-cyclopropyl acetate, has shown promise. These analogs retain potent antifungal and enzyme-inhibiting activity while exhibiting a more than 20-fold improvement in plasma protein binding, suggesting a viable path forward for developing clinically effective antifungal drugs based on the Ilicicolin H structure.

Conclusion

Ilicicolin H is a highly specific and potent inhibitor of mitochondrial respiration in fungi. Its mechanism of action is centered on the blockade of the cytochrome bc1 complex (Complex III) by binding to the Qn site, which disrupts the electron transport chain and halts energy production. The pronounced selectivity of Ilicicolin H for the fungal enzyme over its mammalian homolog underscores its potential as a lead compound. While challenges related to its pharmacokinetic properties remain, ongoing medicinal chemistry efforts to generate improved analogs may yet unlock the therapeutic potential of this unique mitochondrial inhibitor.

References

- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Ilicicolin Family: A Technical Guide to Their Antifungal Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ilicicolins are a class of structurally related natural products derived from fungi, such as Cylindrocladium iliciola and Gliocadium roseum.[1] This technical guide provides an in-depth overview of the biological activities of the ilicicolin family, with a primary focus on the most extensively studied analog, Ilicicolin H. While data on other analogs such as Ilicicolin C, F, J, and K is limited, this document consolidates the available information to present a comprehensive resource on this promising class of antifungal agents. Ilicicolins exhibit a potent and broad-spectrum antifungal activity, making them a subject of significant interest for the development of novel therapeutics.[2][3]

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of the ilicicolin family is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1][2] Ilicicolin H specifically binds to the Qn (quinone reduction) site of this complex. This binding action effectively halts the electron transfer process, leading to an inhibition of mitochondrial respiration and, consequently, fungal cell death. This targeted mechanism of action is distinct from that of major existing classes of antifungal drugs, presenting a valuable avenue for combating drug-resistant fungal strains.

Signaling Pathway Diagram

References

Ilicicolin F: A Deep Dive into its Inhibition of the Cytochrome bc1 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ilicicolin F (commonly referred to as Ilicicolin H in scientific literature), a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This compound's unique mechanism of action and its selectivity for fungal over mammalian enzymes make it a subject of significant interest for the development of novel antifungal agents. This document details its inhibitory activity, mechanism of action, experimental protocols for its study, and visual representations of the underlying biochemical pathways.

Quantitative Inhibitory Activity of this compound

This compound exhibits a remarkable degree of species selectivity in its inhibition of the cytochrome bc1 complex. The following tables summarize the quantitative data on its inhibitory potency, primarily expressed as the half-maximal inhibitory concentration (IC50), against enzymes from various organisms and the minimum inhibitory concentrations (MICs) against pathogenic fungi.

| Target Enzyme/Organism | IC50 (ng/mL) | IC50 (nM) | Notes |

| Saccharomyces cerevisiae (yeast) cytochrome bc1 complex | - | 3-5[1] | Potent inhibition of the yeast enzyme. |

| Candida albicans MY1055 NADH:cytochrome bc1 reductase | 2-3[2][3] | 1.85 (for C. albicans)[1] | High potency against this key fungal pathogen. |

| Bovine cytochrome bc1 complex | - | 200-250[1] | Significantly lower potency compared to the yeast enzyme. |

| Rat liver cytochrome bc1 reductase | 2000-5000 | - | Demonstrates over 1000-fold selectivity for the fungal enzyme over the rat enzyme. |

| Rhesus liver NADH:cytochrome c oxidoreductase | 500 | - |

Table 1: Comparative IC50 Values of this compound against Cytochrome bc1 Complexes.

| Fungal Species | MIC Range (µg/mL) | Notes |

| Candida albicans | 0.04-0.31 | Activity is strain-dependent. |

| Other Candida species | 0.01-5.0 | Broad-spectrum activity within the Candida genus. |

| Cryptococcus species | 0.1-1.56 | Generally superior activity compared to other antifungal agents. |

| Aspergillus fumigatus | Sub-µg/mL | Potent activity against this opportunistic mold. |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Fungi.

Mechanism of Action: Inhibition at the Qn Site

This compound exerts its inhibitory effect by binding to the Qn site (quinone reduction site) of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from the low-potential heme bL to ubiquinone, thereby disrupting the Q-cycle. The Q-cycle is a fundamental process in cellular respiration, responsible for the transfer of electrons from ubiquinol to cytochrome c and the coupled translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.

By obstructing the Q-cycle, this compound effectively halts mitochondrial respiration, leading to a depletion of cellular ATP and ultimately causing fungal cell death. This targeted disruption of a critical metabolic pathway underscores its potency as an antifungal agent. The selectivity of this compound is attributed to structural differences in the Qn binding pocket between fungal and mammalian cytochrome bc1 complexes.

Visualizing the Mechanism and Pathways

To better understand the intricate processes involved, the following diagrams illustrate the mechanism of this compound's action and the experimental workflow for its characterization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as a cytochrome bc1 complex inhibitor.

Isolation of Mitochondria

Objective: To obtain a mitochondrial fraction from cell cultures or tissues for use in the cytochrome bc1 complex activity assay.

Materials:

-

Cell culture or tissue sample

-

Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, pH 7.4. Add protease inhibitors immediately before use.

-

Phosphate Buffered Saline (PBS), ice-cold

-

Dounce homogenizer or syringe with a 25-gauge needle

-

Centrifuge capable of reaching 12,000 x g at 4°C

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold MIB. Disrupt the cells using a Dounce homogenizer or by passing the suspension through a 25-gauge needle multiple times.

-

Nuclear Fraction Removal: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Mitochondrial Fraction Collection: Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in MIB. Repeat the centrifugation at 12,000 x g for 15 minutes.

-

Final Preparation: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., MIB without BSA).

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method such as the Bradford or BCA assay. The mitochondrial preparation is now ready for use in the activity assay.

Cytochrome bc1 Complex (Ubiquinol-Cytochrome c Reductase) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Principle: The activity of the cytochrome bc1 complex is determined by measuring the rate of reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay is performed in the presence of a suitable electron donor, such as decylubiquinol (DBH₂), and in the presence and absence of the inhibitor.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 0.3 mM EDTA.

-

Cytochrome c (from bovine heart), oxidized form

-

Decylubiquinol (DBH₂) as the substrate. Can be prepared by reducing decylubiquinone with sodium borohydride.

-

This compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometric microplate reader capable of kinetic measurements at 550 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of cytochrome c in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Cytochrome c solution

-

Isolated mitochondria (e.g., 5-10 µg of protein)

-

This compound dilution or DMSO (for control)

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DBH₂, to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 550 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time plot.

-

Normalize the rates to the control (DMSO-treated) sample to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Conclusion

This compound is a highly potent and selective inhibitor of the fungal cytochrome bc1 complex, acting at the Qn site to disrupt the vital Q-cycle. Its efficacy against a broad range of pathogenic fungi, coupled with its significantly lower activity against mammalian enzymes, highlights its potential as a lead compound for the development of new antifungal therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs.

References

Foundational Research on the Ilicicolin Family of Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ilicicolins are a family of fungal secondary metabolites that have attracted significant interest due to their potent and broad-spectrum biological activities, particularly their antifungal properties. This technical guide provides a comprehensive overview of the foundational research on the ilicicolin family, with a primary focus on the most extensively studied members, ilicicolin H and the more recently discovered ilicicolin K. We delve into their discovery, biosynthesis, mechanism of action, and summarize key quantitative data from seminal studies. Detailed methodologies for critical experiments are provided, and key pathways and workflows are visualized to facilitate a deeper understanding of this promising class of natural products.

Introduction and Discovery

The ilicicolin family of compounds are natural products primarily isolated from various fungal species. Ilicicolin H, the most prominent member of this family, was first discovered in 1971 as an antibiotic produced by the imperfect fungus Cylindrocladium ilicicola.[1] Since then, ilicicolins have been isolated from other fungi, including Gliocladium roseum, Nectria sp. B13, and Neonectria sp. DH2.[1][2] The core chemical structure of ilicicolins consists of a substituted pyridinone ring linked to a decalin moiety.[3] This unique structural architecture is a result of a complex biosynthetic pathway involving a polyketide-nonribosomal peptide synthetase (PKS-NRPS).[4]

Recent research has led to the discovery of new analogs, such as ilicicolin K, through the genetic activation of silent biosynthetic gene clusters in Trichoderma reesei. Ilicicolin K shares a similar structure to ilicicolin H but possesses an additional hydroxylation and an intramolecular etherification. These discoveries highlight the potential for uncovering further diversity within this family of compounds.

Biosynthesis of Ilicicolin H

The biosynthesis of ilicicolin H is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The backbone of the molecule is assembled by a hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS), specifically IliA. This enzyme utilizes acetyl-CoA and tyrosine as building blocks. The resulting tetramic acid intermediate undergoes a ring expansion catalyzed by a cytochrome P450 enzyme, IliC, to form the characteristic pyridone ring. The final key step in the formation of the decalin moiety is an intramolecular Diels-Alder reaction catalyzed by the enzyme IliD. Some studies have also identified an epimerase, IccE, which is necessary for the conversion of 8-epi-ilicicolin H to the final ilicicolin H product.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of the ilicicolin family is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. Ilicicolin H is a potent inhibitor of this complex, with a reported IC50 of 3-5 nM for the yeast enzyme. It exhibits high selectivity for the fungal cytochrome bc1 complex over its mammalian counterparts, with over 1000-fold greater potency against the fungal enzyme.

Ilicicolin H binds to the Qn site (quinone reduction site) of the cytochrome bc1 complex. This binding event obstructs the oxidation-reduction of cytochrome b, thereby inhibiting cellular respiration. The inhibition of the electron transport chain ultimately leads to a depletion of cellular ATP, resulting in fungal cell death. The antifungal activity of ilicicolin H is more pronounced when fungi are grown in media containing non-fermentable carbon sources like glycerol, which forces reliance on mitochondrial respiration.

Biological Activity and Quantitative Data

Ilicicolins exhibit potent, broad-spectrum antifungal activity against a range of clinically relevant pathogens. Ilicicolin H has demonstrated efficacy against various Candida species (including fluconazole-resistant strains), Aspergillus fumigatus, and Cryptococcus species. The newly discovered ilicicolin K also shows antifungal properties against Saccharomyces cerevisiae and the multidrug-resistant pathogen Candida auris.

Antifungal Activity of Ilicicolin H

| Fungal Species | MIC (μg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | |

| Other Candida spp. | 0.01 - 5.0 | |

| Cryptococcus spp. | 0.1 - 1.56 | |

| Aspergillus fumigatus | 0.08 | |

| Aspergillus flavus | Resistant | |

| Saccharomyces cerevisiae (in glycerol) | 0.012 |

Inhibitory Activity of Ilicicolin H

| Target | IC50 | Reference |

| Yeast Cytochrome bc1 Reductase | 2 - 3 ng/mL (3-5 nM) | |

| Rat Liver Cytochrome bc1 Reductase | 2000 - 5000 ng/mL |

Antifungal Activity of Ilicicolin K

| Fungal Species | Activity | Reference |

| Saccharomyces cerevisiae | Antifungal activity observed | |

| Candida auris | Moderate activity | |

| Aspergillus nidulans | Antifungal activity observed |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the foundational research on ilicicolins.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an ilicicolin compound that inhibits the visible growth of a fungal strain.

General Protocol:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension is then prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized cell density.

-

Compound Dilution: The ilicicolin compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Note: The choice of growth medium is critical, as the antifungal activity of ilicicolins is dependent on the carbon source. For example, media containing a non-fermentable carbon source like glycerol will show lower MIC values.

Cytochrome bc1 Complex Inhibition Assay

Objective: To measure the inhibitory activity of an ilicicolin compound on the cytochrome bc1 complex.

General Protocol:

-

Isolation of Mitochondria: Mitochondria are isolated from the target organism (e.g., yeast or rat liver) through differential centrifugation.

-

Enzyme Activity Measurement: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the ilicicolin compound.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Heterologous Expression of Biosynthetic Gene Clusters

Objective: To produce ilicicolin compounds in a host organism that does not naturally produce them.

General Protocol:

-

Identification of the BGC: The biosynthetic gene cluster for ilicicolin is identified from the genome of a producing fungal strain.

-

Cloning of the BGC: The genes of the BGC are cloned into suitable expression vectors.

-

Transformation of Host Strain: The expression vectors are transformed into a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae.

-

Cultivation and Extraction: The transformed host is cultivated under conditions that induce the expression of the BGC. The culture is then extracted with an organic solvent.

-

Analysis: The extract is analyzed by techniques such as HPLC and mass spectrometry to detect the production of ilicicolins.

Structure-Activity Relationship and In Vivo Efficacy

Systematic structural modification of ilicicolin H has been undertaken to understand the structural requirements for its antifungal activity. These studies have suggested that the β-keto group is critical for its biological function. While ilicicolin H has demonstrated in vivo efficacy in murine models of Candida albicans and Cryptococcus neoformans infections, its effectiveness may be limited by high plasma protein binding. This has prompted further research into developing derivatives with improved pharmacokinetic properties.

Future Directions

The discovery of new ilicicolin analogs through genome mining and the activation of silent BGCs opens up new avenues for antifungal drug discovery. Further research is needed to fully characterize the biological activities of these new compounds and to explore their therapeutic potential. The potent and selective inhibition of the fungal mitochondrial cytochrome bc1 complex makes the ilicicolin family a promising scaffold for the development of novel antifungal agents with a distinct mechanism of action from currently available drugs. Additionally, preliminary studies have suggested potential anticancer activity for ilicicolin H, which warrants further investigation.

References

The Antifungal Spectrum of Ilicicolin H: A Technical Guide

Introduction

Ilicicolin H, a polyketide-nonribosomal peptide synthase (NRPS) natural product, has demonstrated potent and broad-spectrum antifungal activity.[1][2][3] Originally isolated from the fungus Cylindrocladium ilicicola and also produced by Gliocadium roseum, this compound has garnered significant interest within the scientific community for its novel mechanism of action.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of Ilicicolin H, its mechanism of action, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal agent discovery. While the initial query specified Ilicicolin F, the vast majority of published research focuses on the closely related and more extensively characterized analogue, Ilicicolin H. Therefore, this document will focus on the properties and activities of Ilicicolin H.

Antifungal Spectrum of Ilicicolin H

Ilicicolin H exhibits a broad spectrum of activity against various pathogenic fungi, including yeasts and molds. Its efficacy is particularly notable against species of Candida, Cryptococcus, and Aspergillus.

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for Ilicicolin H against a range of fungal pathogens.

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.04 - 0.31 |

| Other Candida species | 0.01 - 5.0 |

| Cryptococcus species | 0.1 - 1.56 |

| Aspergillus fumigatus | 0.08 |

| Aspergillus flavus | Resistant |

| Saccharomyces cerevisiae | 0.012 (in glycerol-based media) |

| Saccharomyces cerevisiae | >50 (in glucose-based media) |

Note: The antifungal activity of Ilicicolin H is influenced by the carbon source in the growth medium. Its potency is significantly higher in media containing non-fermentable carbon sources like glycerol, which underscores its mechanism of action related to cellular respiration.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Ilicicolin H exerts its antifungal effect through the specific inhibition of the mitochondrial electron transport chain.

Target: Cytochrome bc1 Complex (Complex III)

The primary molecular target of Ilicicolin H is the cytochrome bc1 complex, also known as Complex III of the respiratory chain. It specifically inhibits the ubiquinol-cytochrome c reductase activity of this complex. This inhibition is highly selective for fungal enzymes, with over 1000-fold greater selectivity for the fungal cytochrome bc1 reductase compared to the mammalian counterpart.

Signaling Pathway

The inhibition of the cytochrome bc1 complex by Ilicicolin H disrupts the electron flow from coenzyme Q (ubiquinol) to cytochrome c. This blockage has several downstream consequences:

-

Interruption of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms. By inhibiting this chain, Ilicicolin H effectively halts ATP synthesis, leading to cellular energy depletion.

-

Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including proteins, lipids, and DNA.

-

Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis) in fungal cells.

Caption: Ilicicolin H inhibits Complex III of the mitochondrial electron transport chain.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antifungal properties of Ilicicolin H.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Materials:

-

Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, and further diluted to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in the test wells.

-

Ilicicolin H Stock Solution: A stock solution of Ilicicolin H is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Test Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS, and supplemented with 2% glucose is commonly used.

-

Microtiter Plates: Sterile 96-well, flat-bottom microtiter plates are used.

2. Assay Procedure:

-

Serial Dilutions: A two-fold serial dilution of the Ilicicolin H stock solution is prepared in the test medium directly in the microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Controls: A positive control well (medium and inoculum, no drug) and a negative control well (medium only) are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

3. MIC Determination:

-

The MIC is determined as the lowest concentration of Ilicicolin H at which there is a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control. The endpoint can be read visually or spectrophotometrically.

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytochrome bc1 Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and is used to quantify the inhibitory effect of compounds like Ilicicolin H.

1. Preparation of Mitochondria:

-

Fungal cells are grown to mid-log phase, harvested by centrifugation, and spheroplasted to remove the cell wall.

-

Spheroplasts are lysed, and mitochondria are isolated by differential centrifugation.

2. Assay Principle:

-

The activity of the cytochrome bc1 complex is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The reaction is initiated by the addition of a substrate for the complex, such as ubiquinol or succinate (which provides electrons to Complex II, subsequently reducing the coenzyme Q pool).

3. Assay Procedure:

-

Reaction Mixture: A reaction buffer containing isolated mitochondria, oxidized cytochrome c, and any necessary cofactors is prepared in a cuvette or microplate well.

-

Inhibitor Addition: Varying concentrations of Ilicicolin H (or a vehicle control) are added to the reaction mixture and pre-incubated.

-

Reaction Initiation: The reaction is started by the addition of the substrate (e.g., ubiquinol).

-

Spectrophotometric Monitoring: The increase in absorbance at 550 nm is recorded over time using a spectrophotometer.

4. Data Analysis:

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of Ilicicolin H is calculated relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the cytochrome bc1 reductase activity assay.

Conclusion

Ilicicolin H is a potent, broad-spectrum antifungal agent with a well-defined mechanism of action targeting the fungal mitochondrial cytochrome bc1 complex. Its high selectivity for the fungal enzyme makes it a promising candidate for further investigation and development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued exploration of Ilicicolin H and other novel antifungal compounds. Further research is warranted to address challenges such as its in vivo efficacy, which has been shown to be limited by high plasma protein binding. The recent discovery of a related compound, Ilicicolin K, with potentially improved properties, highlights the continued potential of this class of natural products in the fight against fungal infections.

References

Initial Studies on Ilicicolin F Cytotoxicity: An In-depth Technical Guide

Disclaimer: As of late 2025, publicly accessible scientific literature contains no specific studies evaluating the cytotoxicity of Ilicicolin F. This technical guide, therefore, focuses on the well-characterized analogue, Ilicicolin H , to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cytotoxic potential within the Ilicicolin family of natural products. The information presented herein on Ilicicolin H serves as a foundational resource that can inform initial hypotheses and experimental designs for the study of this compound and other related analogues.

Introduction to Ilicicolins

Ilicicolins are a class of structurally related fungal metabolites that have attracted considerable interest for their potent biological activities. The most extensively studied member of this family is Ilicicolin H, which is recognized for its broad-spectrum antifungal properties.[1] Emerging research has also begun to explore its potential as a cytotoxic agent against various cancer cell lines. The primary mechanism of action for Ilicicolin H is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[2][3] This targeted disruption of cellular respiration forms the basis of its biological effects.

Quantitative Cytotoxicity Data for Ilicicolin H

The cytotoxic and inhibitory activities of Ilicicolin H have been quantified against a range of fungal and mammalian cells, as well as the isolated enzymatic complex. The following tables summarize the available half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: Inhibitory Activity of Ilicicolin H against Cytochrome bc1 Complex

| Target Source | Assay Type | IC50 Value |

| Saccharomyces cerevisiae bc1 Complex | Enzymatic | 3-5 nM[2][4] |

| Bovine bc1 Complex | Enzymatic | 200-250 nM |

| Candida albicans (Complex I-III, NADH) | Enzymatic | 0.8 ng/mL |

| Rat Liver bc1 Complex | Enzymatic | 1500 ng/mL |

| Rhesus Liver bc1 Complex | Enzymatic | 500 ng/mL |

Table 2: Antifungal Activity of Ilicicolin H

| Fungal Species | Assay Type | MIC Value (µg/mL) | Notes |

| Candida albicans | Broth Microdilution | 0.04 - 0.31 | Activity is strain-dependent. |

| Other Candida species | Broth Microdilution | 0.01 - 5.0 | |

| Cryptococcus species | Broth Microdilution | 0.1 - 1.56 | Generally superior to comparator drugs. |

| Aspergillus fumigatus | Broth Microdilution | 0.08 | |

| S. cerevisiae / C. albicans | Broth Microdilution | >50 | In media with glucose as the carbon source. |

| S. cerevisiae / C. albicans | Broth Microdilution | 0.012 / 0.025 | In media with glycerol (a non-fermentable carbon source). |

Table 3: Reported Cytotoxic Activity of Ilicicolin H Against Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | Quantitative Data |

| DLD-1 | Colon Adenocarcinoma | Investigated, but specific IC50 values are not publicly available. |

| A549 | Non-small Cell Lung Carcinoma | Investigated, but specific IC50 values are not publicly available. |

| PC-3 | Prostate Carcinoma | Investigated, but specific IC50 values are not publicly available. |

| 22Rv1 | Prostate Carcinoma | Investigated, but specific IC50 values are not publicly available. |

| Huh7 | Hepatocellular Carcinoma | Investigated, but specific IC50 values are not publicly available. |

| HepG2 | Hepatocellular Carcinoma | Investigated, but specific IC50 values are not publicly available. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following protocols are standard assays used in the evaluation of compounds like Ilicicolin H.

MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to determine the IC50 of a cytotoxic compound.

Objective: To determine the concentration of Ilicicolin H that inhibits the viability of mammalian cancer cells by 50%.

Materials:

-

Mammalian cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Ilicicolin H

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Ilicicolin H in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of Ilicicolin H. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Ilicicolin H concentration to generate a dose-response curve and determine the IC50 value.

Broth Microdilution Assay for Antifungal Susceptibility

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of Ilicicolin H that inhibits the visible growth of a fungal strain.

Materials:

-

Fungal strain of interest (e.g., Candida albicans)

-

Culture medium with a non-fermentable carbon source (e.g., YPG: 1% yeast extract, 2% peptone, 3% glycerol)

-

Ilicicolin H

-

DMSO

-

96-well microplates

-

Microplate reader or spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the fungal cells overnight and dilute the culture to a standardized density (e.g., 1 x 10⁵ cells/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Ilicicolin H stock solution in the culture medium to cover a broad range of concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (no drug) and a negative control (no cells).

-

Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of Ilicicolin H that results in the complete inhibition of visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

Ilicicolin H exerts its cytotoxic effects by targeting a critical component of cellular energy production. It specifically binds to the Qn site of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This binding event blocks the transfer of electrons, which disrupts the proton gradient across the inner mitochondrial membrane, leading to a halt in ATP synthesis and ultimately cell death.

General Experimental Workflow for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity typically follows a standardized workflow, from initial screening to the determination of specific cellular responses.

Conclusion and Future Directions

While this guide provides a thorough overview of the cytotoxic properties of Ilicicolin H as a representative of its class, the absence of data on this compound highlights a significant knowledge gap. The structural similarities among ilicicolin analogues suggest that this compound may also exhibit cytotoxic activity through the inhibition of mitochondrial respiration. However, dedicated experimental studies are essential to confirm this hypothesis and to quantify its potency. Future research should focus on the isolation or synthesis of this compound, followed by systematic in vitro cytotoxicity screening against a panel of cancer cell lines. Subsequent mechanistic studies could then elucidate its specific molecular targets and signaling pathways, paving the way for a comprehensive understanding of its therapeutic potential.

References

- 1. Allicin inhibits cell growth and induces apoptosis in U87MG human glioblastoma cells through an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Ilicicolin F In Vitro Antifungal Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting in vitro antifungal susceptibility testing of Ilicicolin F. The protocol is based on established broth microdilution methods and incorporates specific considerations for compounds like this compound and its analogs, which target mitochondrial respiration. Additionally, this guide summarizes the mechanism of action and presents quantitative antifungal activity data for the closely related analog, Ilicicolin H.

Introduction

This compound belongs to a class of natural products that exhibit potent antifungal properties. Analogs, such as Ilicicolin H, have been shown to exert their antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc1 reductase (complex III), a critical component of the electron transport chain.[1][2][3] This inhibition disrupts mitochondrial respiration, leading to ATP depletion and subsequent fungal cell death.[1] The in vitro antifungal activity of these compounds is notably influenced by the carbon source available to the fungi, with greater potency observed in the presence of non-fermentable carbon sources that necessitate respiratory metabolism.[1]

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H, a close analog of this compound, against a range of fungal pathogens. These values provide an indication of the expected potency of this compound.

| Fungal Species | MIC Range (µg/mL) | Notes |

| Candida albicans | 0.04 - 0.31 | Includes fluconazole-resistant strains. |

| Other Candida species | 0.01 - 5.0 | Sensitivity varies among species. |

| Cryptococcus species | 0.1 - 1.56 | Generally superior to comparators. |

| Aspergillus fumigatus | 0.08 | |

| Aspergillus flavus | Resistant | |

| Saccharomyces cerevisiae | 0.012 | In media with non-fermentable carbon source (e.g., glycerol). |

| Saccharomyces cerevisiae | >50 | In glucose-based media. |

| Candida albicans | 0.025 | In media with non-fermentable carbon source (e.g., glycerol). |

| Candida albicans | >50 | In glucose-based media. |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is optimized for testing compounds like this compound.

Materials

-

This compound (or analog) stock solution (e.g., 1 mg/mL in DMSO)

-

Fungal isolates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Non-fermentable carbon source medium (e.g., RPMI 1640 with glycerol as the primary carbon source)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C)

-

Positive control antifungal agent (e.g., amphotericin B, fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Fungal Inoculum Preparation

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the standardized fungal suspension in the appropriate test medium (RPMI 1640 or non-fermentable carbon source medium) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

Broth Microdilution Assay

-

Add 100 µL of the appropriate test medium to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

-

Include a positive control antifungal agent and a vehicle control (DMSO) in separate rows.

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

-

Include a sterility control well (medium only) and a growth control well (medium and inoculum, no compound).

-

Incubate the plate at 35°C for 24-48 hours.

Determination of Minimum Inhibitory Concentration (MIC)

-

Visually inspect the microtiter plate for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Optionally, for a more quantitative assessment, the absorbance of each well can be read using a spectrophotometer at a wavelength of 450 nm, often with a metabolic indicator like XTT.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro antifungal susceptibility assay of this compound.

Signaling Pathway

Caption: Proposed mechanism of action of this compound via inhibition of mitochondrial respiration.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ilicicolin F: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a class of natural products produced by various fungal species, such as Cylindrocladium iliciola and Gliocladium roseum.[1] This family of structurally related secondary metabolites has garnered significant interest for its potent and selective biological activities, particularly its antifungal properties.[1] The primary mechanism of action for the ilicicolin class is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to a disruption of cellular respiration.[2][3]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ilicicolin F, a member of this promising class of molecules. Due to a lack of specific publicly available data for this compound, the quantitative data and specific conditions provided herein are based on studies of the most well-characterized analog, Ilicicolin H. These protocols can be adapted for this compound and other members of the ilicicolin family.

Mechanism of Action: Inhibition of Fungal Respiration

Ilicicolin H, a representative member of the ilicicolin family, selectively targets the fungal mitochondrial cytochrome bc1 complex with high potency, exhibiting IC50 values in the low nanomolar range.[2] This inhibition is significantly more potent against fungal enzymes than their mammalian counterparts, highlighting the therapeutic potential of this compound class. The blockage of the electron transport chain disrupts ATP synthesis, ultimately leading to fungal cell death.

Figure 1. this compound's inhibitory action on the fungal mitochondrial electron transport chain.

Data Presentation: Antifungal Activity of Ilicicolin H

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H against a range of clinically relevant fungal pathogens. This data is provided as a reference for the expected potency of ilicicolin-class compounds.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | |

| Other Candida species | 0.01 - 5.0 | |

| Cryptococcus species | 0.1 - 1.56 | |

| Aspergillus fumigatus | 0.08 |

Note: The antifungal activity of Ilicicolin H is dependent on the carbon source in the growth medium. Potency is significantly higher in media containing non-fermentable carbon sources like glycerol, as this forces reliance on mitochondrial respiration.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for antifungal susceptibility testing and can be adapted for various fungal species.

Broth Microdilution Assay Workflow

References

Application Notes and Protocols for Ilicicolin H, a Potent Fungal Growth Inhibitor

Note: While the user requested information on Ilicicolin F, the available scientific literature predominantly focuses on the potent antifungal activity of its structural analog, Ilicicolin H . This document provides detailed application notes and protocols based on the extensive data available for Ilicicolin H.

Introduction

Ilicicolin H is a natural product first isolated from the fungus Cylindrocladium ilicicola and Gliocadium roseum.[1] It has demonstrated potent, broad-spectrum antifungal activity against a range of clinically significant fungal pathogens, including various species of Candida, Cryptococcus, and Aspergillus.[2][3] Notably, Ilicicolin H is effective against fungal strains that have developed resistance to conventional antifungal drugs like fluconazole.[4] Its unique mechanism of action, targeting the mitochondrial respiratory chain, makes it a compelling candidate for further research and development in the pursuit of novel antifungal therapeutics.[2]

Mechanism of Action

Ilicicolin H exerts its antifungal effect by specifically inhibiting the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Ilicicolin H exhibits a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, suggesting a favorable therapeutic window. The IC50 value for the inhibition of Candida albicans NADH:cytochrome c oxidoreductase is approximately 0.8 ng/mL, while for the rat liver enzyme it is significantly higher at 1500 ng/mL.

Caption: Ilicicolin H inhibits the fungal mitochondrial electron transport chain at Complex III.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Ilicicolin H against various fungal species and its effect on the cytochrome bc1 complex.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | |

| Other Candida species | 0.01 - 5.0 | |

| Cryptococcus species | 0.1 - 1.56 | |

| Aspergillus fumigatus | 0.08 | |

| Saccharomyces cerevisiae | 0.012 (in glycerol medium) |

Table 2: IC50 Values of Ilicicolin H for Cytochrome bc1 Reductase Inhibition

| Enzyme Source | IC50 | Reference |

| Saccharomyces cerevisiae | 3-5 nM | |

| Candida albicans NADH:cytochrome c oxidoreductase | 0.8 ng/mL | |

| Rat Liver NADH:cytochrome c oxidoreductase | 1500 ng/mL | |

| Rhesus Liver NADH:cytochrome c oxidoreductase | 500 ng/mL | |

| Bovine | 200-250 nM |

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Ilicicolin H

-

Dimethyl sulfoxide (DMSO)

-

Fungal strain of interest (e.g., Candida albicans)

-

Appropriate broth medium (e.g., RPMI 1640 or Potato Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Ilicicolin H in DMSO.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Serial Dilution: Perform a serial dilution of the Ilicicolin H stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

-